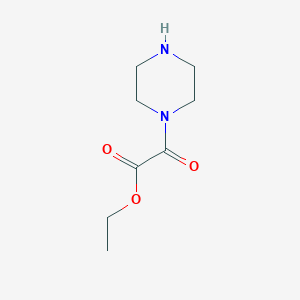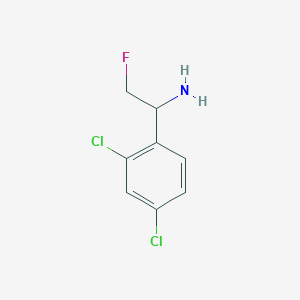
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a fluoroethanamine moiety
Métodos De Preparación
The synthesis of 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with potassium fluoride in the presence of a suitable solvent to introduce the fluorine atom. This is followed by the reaction with ammonia or an amine to form the final amine product . Industrial production methods often employ continuous flow microreactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or amine sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group but different functional groups.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with similar structural features but different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H8Cl2FN |
|---|---|
Peso molecular |
208.06 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,12H2 |
Clave InChI |
CFBXZKYYVCHKBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
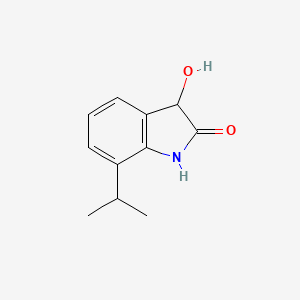
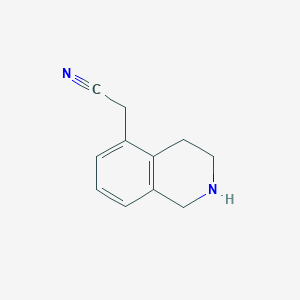
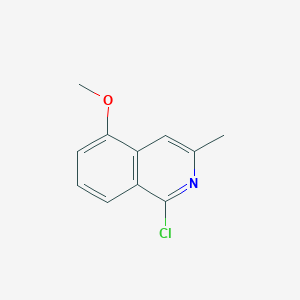
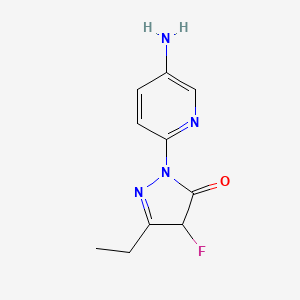
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
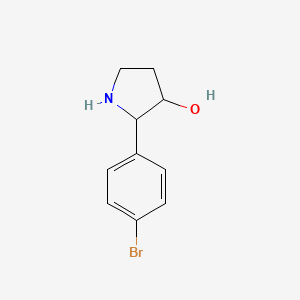
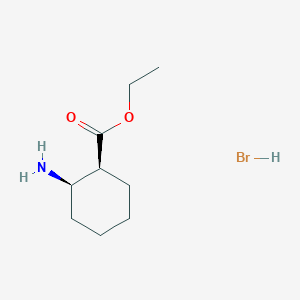
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
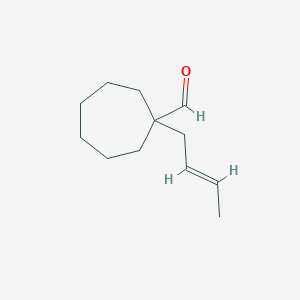
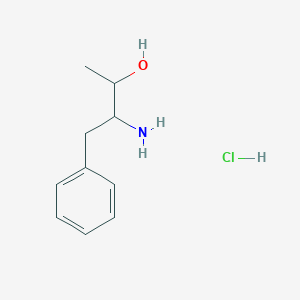
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
